molecular formula C17H10FN3O2S B3071548 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011398-29-0

1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3071548
CAS No.: 1011398-29-0
M. Wt: 339.3 g/mol
InChI Key: RDWJCUHBJUSARG-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 2-fluorophenyl group at position 1, a thiophen-2-yl group at position 6, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₇H₁₀FN₃O₂S, with a molecular weight of 339.35 g/mol . The compound has been assigned multiple CAS registry numbers, including 1011398-29-0 and 1011398-69-8, depending on the synthesis route or purification method . It is typically reported with a purity of 95% or higher in commercial and research settings .

The carboxylic acid group enhances solubility in polar solvents and facilitates hydrogen bonding, which is critical for interactions in biological systems or crystal packing .

Properties

IUPAC Name

1-(2-fluorophenyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O2S/c18-12-4-1-2-5-14(12)21-16-11(9-19-21)10(17(22)23)8-13(20-16)15-6-3-7-24-15/h1-9H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWJCUHBJUSARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC=CS4)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139268
Record name 1-(2-Fluorophenyl)-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011398-29-0
Record name 1-(2-Fluorophenyl)-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Biological Activity

1-(2-Fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through condensation reactions involving 2-fluorobenzaldehyde and thiophene derivatives with pyrazole intermediates.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of the compound.
  • Mass Spectrometry (MS) : Confirms molecular weight and helps in structural elucidation.
  • Infrared Spectroscopy (FTIR) : Identifies functional groups present in the compound.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, studies have demonstrated that this compound shows potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as vancomycin and levofloxacin, indicating its potential as an antibacterial agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it effectively inhibits cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values similar to established anti-inflammatory drugs like celecoxib. This suggests its potential application in treating inflammatory diseases .

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The half-maximal inhibitory concentration (IC50) values indicate that the compound can inhibit cell proliferation at micromolar concentrations .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the fluorophenyl and thiophene groups enhances its interaction with biological targets. Modifications in these substituents can lead to variations in potency and selectivity against specific enzymes or receptors .

Case Studies

Several studies have validated the biological activity of pyrazolo[3,4-b]pyridines:

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various pyrazolo derivatives against a panel of pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with low MIC values .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of pyrazolo[3,4-b]pyridines in animal models of inflammation. The findings demonstrated a reduction in inflammatory markers and pain response upon administration of the compound .

Scientific Research Applications

Pharmacological Applications

Antiviral Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antiviral activity. For instance, the compound has shown effectiveness against enterovirus B species and polioviruses. Variations in the structure at specific positions (like the 6-position with thiophen-2-yl) have been correlated with enhanced antiviral efficacy, suggesting a promising avenue for developing antiviral agents .

Antimicrobial Properties
The incorporation of thiophen and fluorophenyl moieties into the pyrazolo[3,4-b]pyridine structure has been linked to notable antibacterial properties. Computational studies utilizing molecular docking techniques have identified potential targets such as DNA gyrase and dihydrofolate reductase, indicating mechanisms through which these compounds inhibit bacterial growth .

Anti-Diabetic Effects
Research has also indicated that certain derivatives of this compound may possess anti-diabetic properties. In vitro studies have shown that these compounds can inhibit α-amylase activity, which is crucial for carbohydrate metabolism. This suggests their potential as therapeutic agents for managing diabetes .

Synthetic Methodologies

General Synthesis Approaches
The synthesis of 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions including cyclization processes and cross-coupling techniques. For example, one common method involves the Suzuki cross-coupling reaction which allows for the introduction of various aryl groups at specific positions on the pyrazole ring .

Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the core structure influence biological activity. For example, variations at the N1 position and the C6 position have been systematically explored to identify which substitutions enhance potency against specific pathogens or biological targets .

Case Studies

Study Focus Findings
Study 1Antiviral EfficacyIdentified that derivatives with a thiophen-2-yl group show higher antiviral activity against enterovirus strains .
Study 2Antimicrobial ActivityUsed molecular docking to demonstrate binding affinity to bacterial enzymes like DNA gyrase .
Study 3Anti-Diabetic PotentialShowed that certain derivatives significantly inhibited α-amylase activity in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-b]pyridine scaffold is highly versatile, with modifications at positions 1, 3, 4, and 6 leading to diverse analogs. Below is a detailed comparison of the target compound with key derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents (Positions 1, 6) Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Features
Target Compound 1: 2-Fluorophenyl; 6: Thiophen-2-yl C₁₇H₁₀FN₃O₂S 339.35 1011398-29-0 95% Thiophene enhances π-π stacking; fluorine improves metabolic stability .
1-(2-Fluorophenyl)-6-(4-methylphenyl)-Analog 1: 2-Fluorophenyl; 6: 4-Methylphenyl C₂₀H₁₄FN₃O₂ 347.35 1011399-69-1 95% Methyl group increases hydrophobicity; reduced electronic effects vs. thiophene .
1-(2-Fluorophenyl)-6-(4-methoxyphenyl)-Analog 1: 2-Fluorophenyl; 6: 4-Methoxyphenyl C₁₉H₁₄FN₃O₃ 363.35 1011396-63-6 95% Methoxy group improves solubility; potential for hydrogen bonding .
6-Cyclopropyl-1-(2-fluorophenyl)-Analog 1: 2-Fluorophenyl; 6: Cyclopropyl C₁₇H₁₃FN₃O₂ 323.29 1011398-23-4 95% Cyclopropyl enhances steric bulk; may influence binding pocket interactions .
6-[4-(Difluoromethoxy)phenyl]-1-(4-fluorophenyl)-Analog 1: 4-Fluorophenyl; 6: 4-(Difluoromethoxy)phenyl C₂₀H₁₂F₃N₃O₃ 399.33 1011397-92-4 95% Difluoromethoxy group increases lipophilicity and electron-withdrawing effects .
1-Isopropyl-6-(4-methylphenyl)-Analog 1: Isopropyl; 6: 4-Methylphenyl C₁₈H₁₈N₃O₂ 313.33 1018127-56-4 95% Isopropyl substitution reduces planarity; alters pharmacokinetics .

Key Research Findings and Trends

Substituent Effects on Physicochemical Properties

  • Thiophene vs. Phenyl Groups : The thiophene moiety in the target compound introduces sulfur-based resonance effects, enhancing π-π stacking interactions compared to phenyl or methyl-substituted analogs .
  • Fluorine Positioning : Fluorine at the 2-position of the phenyl ring (target compound) improves metabolic stability compared to 4-fluorophenyl derivatives, as seen in the difluoromethoxy analog .
  • Carboxylic Acid Role : The carboxylic acid group at position 4 is conserved across analogs, suggesting its critical role in hydrogen bonding and crystal lattice formation .

Q & A

Q. What synthetic methodologies are typically employed to construct the pyrazolo[3,4-b]pyridine core in this compound?

The pyrazolo[3,4-b]pyridine scaffold is commonly synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, the thiophen-2-yl group can be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions. Solvents like dimethylformamide (DMF) or toluene are often used, with heating to 80–100°C to promote coupling efficiency . The fluorophenyl substituent may be pre-installed via nucleophilic aromatic substitution or introduced during cyclization. Post-synthetic hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using HCl or NaOH yields the carboxylic acid moiety .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regiochemistry, with 2D NMR (COSY, HSQC) resolving overlapping signals.
  • Mass Spectrometry (HRMS) : To verify molecular weight and purity.
  • X-ray Crystallography : For unambiguous structural determination. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving hydrogen bonding and π-π stacking interactions .
  • IR Spectroscopy : To identify carboxylic acid (–COOH) and other functional groups.

Q. What methodologies are employed to assess the biological activity of this compound in early-stage research?

Initial screening often involves:

  • Enzyme Inhibition Assays : Testing against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
  • Cell-Based Assays : Evaluating cytotoxicity, antiproliferative activity, or antimicrobial effects in vitro.
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets, guided by the compound’s electronic and steric properties .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the introduction of the thiophen-2-yl group via Suzuki-Miyaura coupling?

Key strategies include:

  • Catalyst-Ligand Systems : Using Pd(OAc)₂ with SPhos or XPhos ligands to enhance catalytic activity.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of boronic acid intermediates.
  • Temperature Control : Maintaining 80–90°C to balance reaction rate and side-product formation.
  • Purification Techniques : Column chromatography with gradients of ethyl acetate/hexane to isolate the product . Contradictions in yield data may arise from trace moisture or oxygen; thus, rigorous inert conditions (N₂/Ar) are critical .

Q. How can structural contradictions in spectroscopic data (e.g., regiochemistry of substituents) be resolved?

Discrepancies between experimental and predicted NMR chemical shifts can be addressed by:

  • DFT Calculations : Comparing computed (e.g., Gaussian 09) and experimental ¹³C NMR shifts to validate substituent positions.
  • NOESY/ROESY : Detecting through-space interactions between protons on adjacent rings.
  • X-ray Diffraction : Definitive confirmation of regiochemistry via crystallographic data .

Q. What challenges arise in crystallizing this compound, and how do hydrogen bonding patterns influence crystal packing?

The carboxylic acid group facilitates hydrogen bonding, but steric hindrance from the fluorophenyl and thiophen-2-yl groups may reduce crystallinity. Graph set analysis (as per Etter’s rules) can classify hydrogen bond motifs (e.g., R₂²(8) rings) to predict packing behavior. Co-crystallization with coformers (e.g., nicotinamide) or solvent-drop grinding may improve crystal quality .

Q. How do fluorophenyl and thiophen-2-yl substituents influence the compound’s electronic properties and biological activity?

  • Fluorophenyl : Enhances metabolic stability and modulates electron-withdrawing effects, potentially increasing binding affinity to hydrophobic enzyme pockets.
  • Thiophen-2-yl : Contributes to π-stacking interactions and may enhance solubility in lipid membranes. Structure-activity relationship (SAR) studies via analogues with substituted thiophenes (e.g., methyl or chloro derivatives) can isolate critical pharmacophoric features .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

  • Molecular Dynamics (MD) Simulations : To study binding stability over time (e.g., GROMACS).
  • Quantum Mechanical (QM) Calculations : Assessing charge distribution and frontier molecular orbitals (FMO) to predict reactivity.
  • Pharmacophore Modeling : Identifying essential interaction points (e.g., hydrogen bond donors/acceptors) using software like Schrödinger .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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